molecular formula C6H11NO2 B14113857 4-Methyl-l-pro

4-Methyl-l-pro

Cat. No.: B14113857
M. Wt: 129.16 g/mol
InChI Key: KKJQZEWNZXRJFG-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-l-pro typically involves the modification of proline. One common method starts with the conversion of proline using chloral, followed by methylation with methyl bromide, and finally, a conversion with aqueous hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-l-pro undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to alcohols or amines.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyproline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-Methyl-l-pro has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-l-pro exerts its effects is primarily through its interaction with proteins and enzymes. Its unique structure allows it to fit into specific binding sites, influencing the activity of these biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-l-pro stands out due to its methyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogues.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

KKJQZEWNZXRJFG-AKGZTFGVSA-N

Isomeric SMILES

CC1C[C@H](NC1)C(=O)O

Canonical SMILES

CC1CC(NC1)C(=O)O

Origin of Product

United States

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